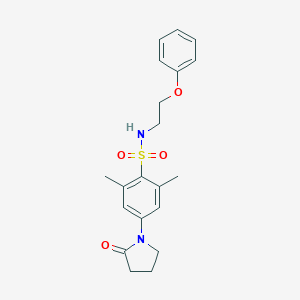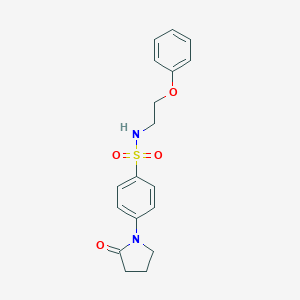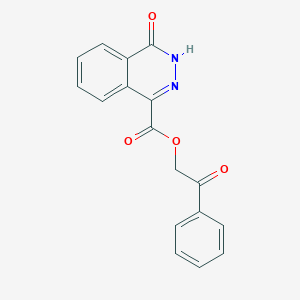![molecular formula C21H26N2O3 B299700 N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B299700.png)
N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide (TEPP-46) is a small molecule inhibitor that has been developed as a tool for studying the role of the transcription factor, Peroxisome Proliferator-Activated Receptor (PPAR) in various biological processes. PPAR is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, inflammation, and cell differentiation. TEPP-46 has been shown to selectively inhibit the transcriptional activity of PPARα and PPARγ isoforms, making it a valuable tool for investigating the physiological and pathological roles of these isoforms.
Wirkmechanismus
N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide inhibits the transcriptional activity of PPARα and PPARγ by binding to the ligand-binding domain of these receptors. This prevents the binding of endogenous ligands such as fatty acids and prostaglandins, which normally activate PPAR-mediated gene expression. This compound has been shown to be a selective inhibitor of PPARα and PPARγ, with little or no effect on other nuclear receptors such as PPARδ and retinoid X receptor (RXR).
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects depending on the cell type and experimental conditions. For example, this compound has been shown to reduce lipid accumulation and inflammation in liver and adipose tissue by inhibiting PPARα-mediated gene expression. This compound has also been shown to inhibit adipocyte differentiation and improve insulin sensitivity by inhibiting PPARγ-mediated gene expression. In addition, this compound has been shown to inhibit cancer cell proliferation and survival by inhibiting PPAR-mediated signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide has several advantages as a tool for studying PPAR isoforms in lab experiments. First, this compound is a selective inhibitor of PPARα and PPARγ, which allows for specific investigation of the roles of these isoforms in various biological processes. Second, this compound is a small molecule inhibitor that can be easily administered to cells or animals, making it a convenient tool for in vitro and in vivo studies. Third, this compound has been shown to be stable and non-toxic at concentrations used in lab experiments.
However, there are also limitations to the use of this compound in lab experiments. First, this compound is a synthetic compound that may have off-target effects or interact with other cellular components. Second, this compound may not accurately reflect the effects of endogenous ligands on PPAR isoforms, which may have different binding affinities and activation profiles. Finally, this compound may not be suitable for studying the roles of PPAR isoforms in certain tissues or disease models, as the effects of PPAR inhibition may be context-dependent.
Zukünftige Richtungen
There are many future directions for research on N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide and its effects on PPAR isoforms. One area of interest is the development of more selective and potent PPAR inhibitors that can be used to investigate the roles of individual isoforms in greater detail. Another area of interest is the investigation of the effects of PPAR inhibition on other signaling pathways and cellular processes, such as autophagy and mitochondrial function. Finally, the use of this compound in animal models of disease may provide valuable insights into the therapeutic potential of PPAR inhibitors for the treatment of metabolic disorders, cancer, and other diseases.
Synthesemethoden
N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide can be synthesized via a multi-step process involving the reaction of 4-ethylphenol with ethyl chloroformate to form ethyl 4-ethylphenyl carbonate. This intermediate is then reacted with N-tert-butyl-2-aminobenzamide to form N-tert-butyl-2-{[(4-ethylphenoxy)carbonyl]amino}benzamide. Finally, this intermediate is reacted with acetic anhydride to form the desired product, this compound.
Wissenschaftliche Forschungsanwendungen
N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide has been used extensively in scientific research to investigate the role of PPAR isoforms in various biological processes. For example, this compound has been used to study the role of PPARα in regulating lipid metabolism and inflammation in liver and adipose tissue. This compound has also been used to investigate the role of PPARγ in regulating adipocyte differentiation and insulin sensitivity. In addition, this compound has been used to study the effects of PPAR inhibition on cancer cell proliferation and survival.
Eigenschaften
Molekularformel |
C21H26N2O3 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
N-tert-butyl-2-[[2-(4-ethylphenoxy)acetyl]amino]benzamide |
InChI |
InChI=1S/C21H26N2O3/c1-5-15-10-12-16(13-11-15)26-14-19(24)22-18-9-7-6-8-17(18)20(25)23-21(2,3)4/h6-13H,5,14H2,1-4H3,(H,22,24)(H,23,25) |
InChI-Schlüssel |
XQBDDHRKYHYLTO-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)NC(C)(C)C |
Kanonische SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethylcarbamate](/img/structure/B299618.png)

amino]butanoic acid](/img/structure/B299624.png)
![N-(2-phenoxyphenyl)-2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B299626.png)
![2-[[(5Z)-4-benzyl-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B299628.png)
![4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B299630.png)
![N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B299631.png)


![5-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B299636.png)

![5-bromo-1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B299639.png)


